Product packaging for (5,5-Difluorooxan-2-yl)methanol(Cat. No.:CAS No. 1823910-57-1)

(5,5-Difluorooxan-2-yl)methanol

Cat. No.: B2886337
CAS No.: 1823910-57-1
M. Wt: 152.141
InChI Key: GTVDPLDACTYTLM-UHFFFAOYSA-N
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Description

(5,5-Difluorooxan-2-yl)methanol (CAS 1823910-57-1) is a fluorinated organic compound with the molecular formula C6H10F2O2 . It is characterized by a tetrahydropyran (oxane) ring structure substituted with a hydroxymethyl group and two fluorine atoms at the 5-position. This unique structure makes it a valuable and versatile synthon (building block) in advanced organic synthesis and medicinal chemistry research. The compound's primary research value lies in its role as a precursor for the development of more complex molecules. The presence of the electron-withdrawing fluorine atoms can significantly alter the electronic properties, metabolic stability, and bioavailability of resulting compounds, which is a key focus in the design of new pharmaceuticals and agrochemicals . The hydroxymethyl group offers a reactive handle for further chemical transformations, including esterification, etherification, and oxidation, allowing researchers to incorporate this difluoro-substituted ring system into a wider architectural framework . This compound is provided for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F2O2 B2886337 (5,5-Difluorooxan-2-yl)methanol CAS No. 1823910-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-difluorooxan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-6(8)2-1-5(3-9)10-4-6/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDPLDACTYTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823910-57-1
Record name (5,5-difluorooxan-2-yl)methanol
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Significance of Organofluorine Compounds in Advanced Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net This has led to the widespread use of organofluorine compounds in various fields. wikipedia.orgnumberanalytics.com The carbon-fluorine bond is the strongest single bond to carbon, which imparts significant thermal and metabolic stability to molecules. nih.govtaylorandfrancis.com

In medicinal chemistry, the presence of fluorine can enhance a drug's effectiveness, stability, and ability to be absorbed by the body. researchgate.netnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgtaylorandfrancis.com Fluorine's high electronegativity can influence the acidity of nearby functional groups and alter the molecule's conformation, which can lead to stronger binding with biological targets. mdpi.comacs.org The strategic placement of fluorine can also block metabolic pathways, thereby increasing the drug's half-life. acs.orgnih.gov

In materials science, organofluorine compounds are integral to the production of advanced materials like fluoropolymers, which are valued for their high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.comnumberanalytics.com These materials find applications in everything from non-stick coatings and specialty lubricants to fuel cell membranes and liquid crystal displays. wikipedia.orgresearchgate.net The unique properties of fluorinated surfactants are also utilized in applications such as firefighting foams. numberanalytics.comwikipedia.org

The impact of fluorine substitution on the properties of bioactive molecules is a subject of extensive research, as detailed in the table below.

PropertyEffect of Fluorination
Metabolic Stability Increased due to the strength of the C-F bond, blocking sites of oxidation. acs.orgnih.gov
Binding Affinity Can be enhanced through favorable interactions with protein targets. acs.org
Lipophilicity Can be modulated to improve membrane permeability and bioavailability. mdpi.comacs.org
pKa The acidity of neighboring functional groups can be altered, affecting solubility and receptor interactions. acs.org
Conformation Can influence the molecule's three-dimensional shape, leading to more favorable binding geometries. acs.org

The Oxane Scaffold in Synthetic Chemistry and Its Fluorinated Derivatives

The oxane, or tetrahydropyran (B127337) (THP), ring is a prevalent structural motif in many natural products and biologically active compounds. pharmablock.comnih.gov Its saturated, heterocyclic structure provides a rigid scaffold that can reduce the entropic penalty upon binding to a biological target. pharmablock.com In medicinal chemistry, the THP moiety is often used as a bioisosteric replacement for other cyclic systems, like cyclohexane (B81311), offering improved properties such as lower lipophilicity and the potential for hydrogen bonding through the ring oxygen. pharmablock.com

The fluorination of oxane rings has emerged as a powerful strategy in drug design. researchgate.net Introducing fluorine atoms into the THP scaffold can further modulate a molecule's physicochemical properties, including its metabolic stability and lipophilicity. uea.ac.uk For example, the synthesis of fluorinated tetrahydropyrans has been a key step in the development of new therapeutic agents. researchgate.netuea.ac.uk The ability to precisely control the position and number of fluorine atoms allows for the fine-tuning of a compound's properties to achieve the desired biological activity and pharmacokinetic profile.

The development of synthetic methodologies to access these fluorinated scaffolds is an active area of research. One notable approach involves the ring-opening of strained heterocycles like oxetanes to construct more complex oxygen-containing rings. acs.orgacs.org The synthesis of oxetane-containing compounds has been shown to improve solubility and metabolic stability in drug candidates. acs.org

Position of Fluorinated Alcohols As Key Synthetic Intermediates

Methodologies for Constructing the 5,5-Difluorooxane Core

The synthesis of the 5,5-difluorooxane ring is a significant challenge that requires specialized fluorination and cyclization techniques. Key strategies involve the direct incorporation of fluorine during ring closure, the use of difluorocarbene as a key building block, and sophisticated stereoselective methods to control the three-dimensional arrangement of the molecule.

Cyclization Reactions Incorporating Fluorine

The construction of the difluorooxane ring can be achieved by forming the cyclic ether from a precursor that already contains the gem-difluoro unit. These methods often rely on intramolecular nucleophilic substitution reactions.

One common approach is the intramolecular Williamson ether synthesis. This involves the cyclization of a difluorinated acyclic precursor containing a terminal hydroxyl group and a leaving group at the appropriate position. For instance, a 1,5-diol can be selectively fluorinated at one carbinol center and then the remaining hydroxyl group can be induced to close the ring.

Halogen-induced cyclizations, or haloetherifications, represent another powerful strategy. mdpi.com In this approach, an unsaturated alcohol containing a gem-difluoroallyl moiety can be treated with an electrophilic halogen source. The reaction proceeds via a halonium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the fluorinated oxane ring. The choice of halogen source and reaction conditions is critical for controlling the regioselectivity of the cyclization.

A notable strategy involves the cyclization of 1,1-difluoro-1-alkenes bearing a tethered nucleophile. researchgate.net While often disfavored by Baldwin's rules, 5-endo-trig cyclizations can be successfully achieved in these systems due to the unique electronic properties of the vinylic fluorines, which facilitate the process. researchgate.net For the synthesis of a 5,5-difluorooxane core, a δ-hydroxy-α,α-difluoroalkene could undergo an intramolecular nucleophilic attack on the carbon bearing the fluorine atoms, with one of the fluorine atoms acting as a leaving group to furnish the desired heterocyclic ring. researchgate.net

Table 1: Comparison of Cyclization Strategies for Fluorinated Heterocycles

Strategy Precursor Type Key Transformation Advantages Challenges
Intramolecular Williamson Ether SynthesisAcyclic difluoro-diol derivativeNucleophilic displacementConvergent; builds on readily available precursorsRequires pre-installation of the difluoro group; potential for competing elimination reactions
HaloetherificationUnsaturated difluoro-alcoholElectrophilic addition and intramolecular trappingMild conditions; can introduce further functionalityControl of regio- and stereoselectivity can be challenging
'Anti-Baldwin' Cyclizationδ-hydroxy-α,α-difluoroalkene5-endo-trig nucleophilic vinylic substitutionAccesses kinetically disfavored ring systemsRequires specific substrate activation researchgate.net

Difluorocarbene-Mediated Transformations

Difluorocarbene (:CF₂) is a versatile and highly reactive intermediate for the synthesis of gem-difluorinated compounds. cas.cn It can be generated from various precursors, such as sodium bromodifluoroacetate (BrCF₂CO₂Na) or trimethyl(trifluoromethyl)silane (TMSCF₃). rsc.orgorganic-chemistry.org

One potential pathway to the 5,5-difluorooxane skeleton involves the reaction of difluorocarbene with a suitable dihydropyran derivative. A [2+1] cycloaddition reaction between :CF₂ and the double bond of a dihydropyran would yield a bicyclic difluorocyclopropane intermediate. Subsequent regioselective ring-opening of this strained system could lead to the formation of the desired 5,5-difluorooxane ring. The development of reagents like sodium bromodifluoroacetate has made these cycloadditions more efficient and practical under mild conditions. organic-chemistry.org

Alternatively, difluorocarbene can participate in insertion reactions or react with enol ethers. The reaction of a silyl (B83357) enol ether derived from a δ-hydroxy ketone with a difluorocarbene source could initiate a cascade process involving difluoromethylenation and subsequent intramolecular cyclization to yield the target heterocycle. Recent advances have highlighted the use of metal catalysis, particularly copper, to control the transfer of difluorocarbene, enabling modular synthesis approaches from simple components. nih.gov

Table 2: Common Difluorocarbene Precursors and Their Characteristics

Precursor Generation Conditions Notes Reference
ClCF₂CO₂NaThermal decomposition (e.g., in diglyme (B29089) at 180°C)Classical reagent, requires high temperatures organic-chemistry.org
BrCF₂CO₂NaMilder thermal decomposition (e.g., in DME at 80-90°C)Non-hygroscopic, more efficient, lower temperatures organic-chemistry.org
TMSCF₃With NaI or other initiatorsVersatile for both difluorocarbene generation and trifluoromethylation rsc.org
ClCF₂HBasic conditionsInexpensive gas, can be used in transition-metal-catalyzed processes cas.cn

Stereoselective Approaches to Difluorinated Heterocycles

Controlling the stereochemistry during the synthesis of the difluorooxane core is crucial, especially when the target molecule is intended for biological applications. Stereoselective strategies can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

In a substrate-controlled approach, existing stereocenters in the starting material direct the formation of new ones during the cyclization process. For example, starting with an enantiomerically pure unsaturated alcohol would influence the facial selectivity of a haloetherification reaction. Percy and co-workers demonstrated this principle in the synthesis of a difluorinated analogue of calystegine B, where a multistep route from a protected trifluoroethanol starting material involved a diastereoselective epoxidation to set a key stereocenter. beilstein-journals.orgnih.gov

Chiral auxiliaries can also be employed. An acyclic precursor can be appended with a removable chiral group that directs the stereochemical outcome of the ring-forming reaction, after which the auxiliary is cleaved.

More recently, asymmetric catalysis has emerged as a powerful tool for constructing enantioenriched fluorinated heterocycles. acs.org This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereoselectivity of the key bond-forming step. For example, silver-catalyzed asymmetric cycloaddition reactions have been developed for accessing enantioenriched gem-difluorinated heterocycles. acs.org Similarly, palladium-catalyzed asymmetric cycloadditions have been used to create chiral 2,2-difluorinated tetrahydrofurans, a related five-membered ring system. researchgate.net These methods offer an efficient route to chiral products from achiral or racemic starting materials.

Functionalization at the C-2 Position: Methanol Group Introduction

Once the 5,5-difluorooxane core is established, the next critical step is the introduction of the hydroxymethyl group at the C-2 position. This transformation must be performed with high regio- and stereocontrol.

Hydroxymethylation and Related Synthetic Routes

In the context of organic synthesis, "hydroxymethylation" refers to the installation of a -CH₂OH group. A straightforward method to achieve this is through the reduction of a carboxylic acid derivative positioned at C-2. For example, a 5,5-difluorooxane-2-carboxylic acid or its corresponding ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield this compound.

Alternatively, a C-2 aldehyde (5,5-difluorooxane-2-carbaldehyde) can be reduced to the primary alcohol using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄). The aldehyde precursor itself could be synthesized via controlled oxidation of a C-2 methyl group or by formylation reactions. The synthesis of 5-hydroxymethyl-2-vinylfuran has been achieved through a Vilsmeier-Haack formylation followed by a Wittig reaction and subsequent transformations, a route that highlights the utility of formylation in building such structures. researchgate.net

The Prins cyclization is another elegant strategy that can potentially form the oxane ring and install the C-2 side chain simultaneously. beilstein-journals.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. By carefully choosing the reaction partners, it may be possible to construct the 5,5-difluorooxane ring while concurrently forming the bond at C-2 that leads to the hydroxymethyl substituent after a subsequent workup or reduction step.

Strategies for Regio- and Stereocontrol of Side Chain Attachment

Achieving precise control over the position (regiocontrol) and spatial orientation (stereocontrol) of the newly introduced hydroxymethyl group is paramount. The inherent structure of the oxane ring, which can adopt a chair-like conformation, means the C-2 substituent can be either axially or equatorially oriented.

The stereochemical outcome is often dictated by the synthetic route. For instance, the reduction of a C-2 ketone would lead to a secondary alcohol, where the stereochemistry of the hydroxyl group would depend on the facial selectivity of the hydride attack, which can be influenced by steric hindrance from adjacent ring substituents. To obtain the primary hydroxymethyl group, one would typically start with a precursor already at the correct oxidation state at C-2 (e.g., an ester or aldehyde).

The reduction of a cyclic ester (a lactone) where the carbonyl is at the C-2 position provides a powerful entry point. Reduction of the lactone to the corresponding lactol (a cyclic hemiacetal) followed by further reaction can provide the desired C-2 substituted oxane.

Modern catalytic methods offer advanced solutions for controlling selectivity. Site-selective functionalization, often guided by directing groups or specialized catalysts, can discriminate between chemically similar positions on a molecule. nih.gov While challenging, a direct C-H functionalization at the C-2 position of a pre-formed 5,5-difluorooxane ring, followed by conversion to the hydroxymethyl group, represents a highly atom-economical, albeit cutting-edge, approach. Palladium-catalyzed C-H functionalization has been successfully used for the regio- and stereo-controlled C-2 functionalization of other heterocycles, providing a blueprint for potential application in this system. rsc.org

Green Chemistry Principles in the Synthesis of Fluorinated Cyclic Alcohols

The synthesis of complex molecules like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant chemical waste. The application of the twelve principles of green chemistry offers a framework for developing more sustainable synthetic routes. ugr.esuni.lu These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the design of energy-efficient processes. ugr.esuni.lu In the context of fluorinated cyclic alcohols, this translates to a focus on developing catalytic methods, utilizing safer fluorinating agents, and minimizing the use of protecting groups and hazardous solvents. nih.gov

Development of Environmentally Benign Reagents and Conditions

A significant advancement in the green synthesis of fluorinated heterocycles is the move away from harsh and hazardous reagents and conditions.

Safer Fluorinating Agents and Catalysis: Traditional fluorination methods often employ toxic and difficult-to-handle reagents. Modern approaches prioritize the use of safer alternatives. For instance, electrophilic fluorinating reagents like Selectfluor are more manageable than gaseous fluorine. Furthermore, the development of catalytic methods, including transition-metal catalysis and photoredox catalysis, allows reactions to proceed under milder conditions, reducing energy consumption and the need for stoichiometric, often hazardous, reagents. researchgate.netnih.gov Photocatalysis, which utilizes visible light to drive chemical reactions, is a particularly promising green approach, as it avoids the use of toxic heavy metals and high temperatures. nih.gov

Greener Solvents and Reaction Media: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, ethanol, or methanol, or even performing reactions under solvent-free conditions. nih.govresearchgate.netnih.gov For example, indium-mediated tandem allylation/Prins cyclization reactions to form tetrahydropyrans have been successfully carried out in aqueous media, offering an environmentally benign alternative to methods requiring anhydrous conditions and halogenated solvents. tminehan.comnih.gov Mechanochemical synthesis, which involves grinding solid reactants together, represents a solvent-free approach that is gaining traction for its simplicity and reduced waste generation. nih.gov

Aspect Traditional Approach Green Chemistry Approach Key Advantages
Fluorinating Agent Elemental Fluorine (F₂) (Highly toxic, corrosive gas)Electrophilic reagents (e.g., Selectfluor), Catalytic FluorinationImproved safety and handling, higher selectivity. researchgate.net
Catalysis Stoichiometric strong acids/bases (e.g., AlCl₃)Photocatalysis, Biocatalysis, Transition-metal catalysis (e.g., Indium-mediated)Milder reaction conditions, lower energy consumption, high selectivity, reduced waste. nih.govnih.govtminehan.comnih.gov
Solvents Halogenated solvents (e.g., Dichloromethane, Chloroform)Water, Alcohols (Ethanol, Methanol), Supercritical CO₂, Solvent-free (Mechanochemistry)Reduced toxicity and environmental impact, improved safety. nih.govnih.govresearchgate.nettminehan.comnih.gov
Energy Source High-temperature refluxMicrowave irradiation, Visible light (Photocatalysis), Ambient temperatureFaster reaction times, reduced energy consumption. nih.govresearchgate.net

Atom-Economical and Waste Reduction Strategies

The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a cornerstone of green chemistry. nih.govjocpr.com

Maximizing Atom Economy: Reactions with high atom economy are inherently less wasteful. Addition reactions, such as catalytic hydrogenation and Diels-Alder reactions, are prime examples of 100% atom-economical processes. jocpr.com In the synthesis of difluorooxanes, strategies that favor cycloadditions or tandem reactions, where multiple bonds are formed in a single operation, are preferred over less efficient substitution or elimination reactions that generate stoichiometric byproducts. nih.gov C-H bond functionalization is another powerful, atom-economical strategy that avoids the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste.

Catalytic Reagents: The use of catalytic reagents is superior to stoichiometric ones because they are used in small quantities and can, in principle, be recycled and reused, significantly reducing waste. nih.gov

Avoiding Protecting Groups: Chemical syntheses often require the use of protecting groups to temporarily block reactive functional groups. However, the introduction and subsequent removal of these groups add extra steps to the synthesis and generate considerable waste. Designing synthetic routes that avoid or minimize the use of protecting groups is a key green chemistry principle.

Reaction Type Description Atom Economy Relevance to Difluorooxane Synthesis
[4+2] Cycloaddition (Diels-Alder) A concerted reaction between a diene and a dienophile to form a six-membered ring.Typically 100% jocpr.comA highly efficient method for constructing the oxane ring system in a single, atom-economical step.
Catalytic Hydrogenation The addition of hydrogen across a double or triple bond using a catalyst.100% jocpr.comCan be used to reduce an unsaturated precursor to the saturated difluorooxane ring.
Prins Cyclization An acid-catalyzed reaction between an alkene/alkyne and a carbonyl compound.Variable, but can be high in tandem processes. tminehan.comnih.govA useful method for constructing the tetrahydropyran (B127337) ring, which can be made greener using milder catalysts and aqueous media. tminehan.comnih.gov
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene and triphenylphosphine (B44618) oxide.LowGenerates a stoichiometric amount of triphenylphosphine oxide as waste, making it a less atom-economical choice.
Grignard Reaction Reaction of an organomagnesium halide with a carbonyl compound.ModerateRequires a stoichiometric amount of magnesium and subsequent aqueous workup, generating salt waste.

Reactivity of the Difluorinated Cyclic Ether Moiety

The presence of two fluorine atoms on the same carbon within the oxane ring significantly influences the ring's stability and reactivity.

Nucleophilic and Electrophilic Reactivity Studies

The gem-difluoro group at the 5-position of the oxane ring introduces a strong electron-withdrawing effect, which deactivates the adjacent methylene (B1212753) groups towards electrophilic attack. Conversely, the ether oxygen can still act as a nucleophile, though its basicity is attenuated by the inductive effect of the fluorine atoms.

Studies on analogous difluorinated cyclic ethers have shown that they can react with strong electrophiles. For instance, difluorocarbene, an electrophilic species, can react with cyclic ethers to form oxonium ylides. researchgate.net These intermediates can then undergo further reactions. While specific studies on the nucleophilic and electrophilic reactions of this compound are not extensively detailed in the provided results, the general principles of reactivity for fluorinated ethers suggest a lower reactivity compared to their non-fluorinated counterparts. cas.cnresearchgate.net The electron-deficient nature of the carbon backbone due to the fluorine atoms makes it less susceptible to electrophilic attack, while the reduced basicity of the ether oxygen tempers its nucleophilic character.

Radical Pathways and Their Controlled Implementation

The C-F bond is strong, but the presence of two fluorine atoms can stabilize adjacent radical centers. This has led to the exploration of radical-mediated reactions for the functionalization of fluorinated compounds. rsc.org Controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer methods for creating well-defined polymers where monomers containing fluorinated motifs could be incorporated. nih.govtcichemicals.comresearchgate.net These techniques rely on a dynamic equilibrium between active and dormant radical species, allowing for control over the polymerization process. nih.govmdpi.com

While direct radical abstraction of a fluorine atom from this compound is challenging, radical reactions can be initiated at other positions of the molecule. For example, radical C-H functionalization of similar heterocyclic systems has been achieved using photoredox catalysis. researchgate.net This approach allows for the introduction of various functional groups under mild conditions. The development of methods for the late-stage difluoromethylation of complex molecules highlights the growing interest in radical pathways for incorporating fluorinated groups. rsc.org

Ring-Opening Reactions and Skeletal Rearrangements

The oxane ring of this compound is generally stable under neutral and basic conditions. However, under strongly acidic conditions or with specific reagents, ring-opening can occur. osti.gov For instance, treatment of similar cyclic ethers with strong acids can lead to cleavage of the ether linkage. researchgate.netrsc.org The presence of the gem-difluoro group can influence the regioselectivity of such ring-opening reactions.

Skeletal rearrangements in cyclic ethers can be induced under various conditions, often catalyzed by acids or metals. cambridgescholars.comnih.govcnr.it These rearrangements can involve ring expansion, contraction, or other complex transformations. For example, the reaction of some epoxides with diethylaminosulfur trifluoride (DAST) has been shown to proceed without rearrangement, while in other cases, skeletal rearrangements are observed. researchgate.net While specific studies on the skeletal rearrangements of this compound are not detailed, the principles of carbocation-mediated rearrangements suggest that protonation of the ether oxygen followed by cleavage and migration could lead to rearranged products. cambridgescholars.com

Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile handle for a wide array of chemical modifications.

Selective Oxidation and Reduction Reactions

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. nih.gov The choice of reagent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) could lead to the carboxylic acid. The selective oxidation of alcohols is a fundamental transformation in organic synthesis, and numerous methods have been developed for this purpose. nih.govscispace.comrsc.org

Conversely, while the alcohol is already in a reduced state, derivatization followed by reduction can be a useful strategy. For example, the alcohol could be converted to a tosylate or mesylate, which can then be reduced to a methyl group using a reducing agent like lithium aluminum hydride.

Esterification, Etherification, and Other Functional Group Interconversions

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions. nih.govaocs.orggoogle.com Acid or base catalysis is often employed to facilitate these reactions. For example, Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. aocs.org

Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Furthermore, the alcohol functionality can be converted into a variety of other functional groups. vanderbilt.edu For example, it can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functionalities like azides, nitriles, or amines. vanderbilt.edu

Below is a table summarizing some potential transformations of the primary alcohol functionality:

Reaction Type Reagent(s) Product Functional Group
OxidationPCC, DMPAldehyde
OxidationKMnO4, Jones reagentCarboxylic Acid
EsterificationCarboxylic acid, acid catalystEster
EtherificationNaH, Alkyl halideEther
TosylationTsCl, pyridineTosylate

Influence of Geminal Fluorination on Molecular Reactivity

The introduction of a geminal difluoro group at the C5 position of the oxane ring in this compound profoundly alters the molecule's electronic and steric properties, thereby influencing its reactivity compared to its non-fluorinated counterpart, (oxan-2-yl)methanol. These changes primarily stem from the high electronegativity of fluorine atoms, which imparts strong inductive effects, and the steric bulk of the difluoro moiety.

The most significant consequence of geminal difluorination at the C5 position is the powerful inductive electron withdrawal (σ-withdrawal) by the two fluorine atoms. This effect propagates through the sigma bonds of the oxane ring, leading to a decrease in electron density at the other ring atoms, including the C2 and C6 positions. This electronic perturbation has a dual impact on the molecule's reactivity. Firstly, it affects the reactivity of the hydroxymethyl group at C2. Secondly, it influences the stability and reactivity of the oxane ring itself.

The primary alcohol of the C2-hydroxymethyl group is expected to be more acidic in this compound than in the non-fluorinated analogue. The electron-withdrawing nature of the distant CF2 group helps to stabilize the corresponding alkoxide anion formed upon deprotonation. This enhanced acidity can influence the rates and equilibria of reactions involving the hydroxyl group, such as esterification and etherification.

Conversely, the electron density at the oxygen atom of the oxane ring is also reduced. This deactivation makes the ring oxygen less Lewis basic and less prone to protonation or coordination with Lewis acids. Consequently, acid-catalyzed reactions, such as ring-opening, are expected to be slower for the fluorinated compound.

Steric hindrance is another critical factor. The presence of two fluorine atoms at C5 can influence the conformational preference of the oxane ring and may sterically hinder the approach of reagents to nearby functional groups, although this effect is generally less pronounced for reactions at the more remote C2 position.

The following data tables provide a comparative overview of the predicted reactivity of this compound and its non-fluorinated analog, (oxan-2-yl)methanol, in key chemical transformations. These predictions are based on established principles of physical organic chemistry concerning fluorinated compounds.

Table 1: Predicted Relative Rates of Esterification

ReactantReagentReaction TypePredicted Relative Rate (Fluorinated vs. Non-fluorinated)Rationale
This compoundAcetic Anhydride, PyridineEsterificationSlightly FasterThe increased acidity of the hydroxyl group due to the electron-withdrawing CF2 group facilitates the reaction.
(oxan-2-yl)methanolAcetic Anhydride, PyridineEsterificationBaselineStandard reactivity of a primary alcohol.

Table 2: Predicted Relative Rates of Oxidation

ReactantReagentReaction TypePredicted Relative Rate (Fluorinated vs. Non-fluorinated)Rationale
This compoundPCC (Pyridinium chlorochromate)Oxidation to AldehydeSlightly SlowerThe electron-withdrawing CF2 group can slightly destabilize the developing positive charge on the carbon atom in the transition state of oxidation.
(oxan-2-yl)methanolPCC (Pyridinium chlorochromate)Oxidation to AldehydeBaselineStandard oxidation of a primary alcohol.

Table 3: Predicted Relative Rates of Acid-Catalyzed Ring Opening

ReactantReagentReaction TypePredicted Relative Rate (Fluorinated vs. Non-fluorinated)Rationale
This compoundHBr (aq)Ring OpeningSignificantly SlowerThe electron-withdrawing CF2 group deactivates the ring oxygen, making protonation, the initial step of ring opening, less favorable.
(oxan-2-yl)methanolHBr (aq)Ring OpeningBaselineStandard acid-catalyzed ether cleavage.

These predictions highlight the nuanced effects of geminal fluorination. While the inductive withdrawal of the CF2 group can accelerate reactions that benefit from increased acidity at the hydroxyl group, it can decelerate reactions that rely on the nucleophilicity or Lewis basicity of the ring oxygen. nih.gov These electronic influences are key considerations in the design of synthetic routes utilizing this compound as a building block.

Mechanistic Insights into the Chemistry of 5,5 Difluorooxan 2 Yl Methanol

Detailed Mechanistic Investigations of Synthetic Transformations

While specific mechanistic studies for the synthesis of (5,5-Difluorooxan-2-yl)methanol are not extensively detailed in the literature, its preparation can be understood by analogy to established methods for creating similar fluorinated heterocycles. A plausible and mechanistically insightful route involves the electrophile-induced cyclization of a functionalized gem-difluoroalkene precursor.

A key transformation in the synthesis of related 2,2-difluorotetrahydropyrans is the halocyclization of gem-difluoroolefin derivatives. jst.go.jp For instance, the reaction of a suitable hydroxy-substituted gem-difluoroalkene with an iodine source, such as iodine monofluoride (IF) or N-iodosuccinimide (NIS), can trigger a cyclization cascade. Mechanistically, the reaction is initiated by the electrophilic attack of the iodine on the electron-rich double bond. This forms a cyclic iodonium (B1229267) ion intermediate.

A crucial aspect of this transformation is its regioselectivity. While cyclizations of non-fluorinated terminal alkenes typically proceed via an exo-cyclization pathway, reactions involving gem-difluoroalkenes often favor an uncommon 6-endo-tet cyclization. jst.go.jpnih.gov This reversal of selectivity is attributed to the powerful electron-withdrawing nature of the two fluorine atoms. The fluorine substitution increases the electrophilicity of the difluorinated carbon, which destabilizes the development of a partial positive charge on the adjacent carbon required for the exo transition state. Consequently, the endo pathway, leading to the formation of the six-membered oxane ring, becomes the kinetically favored route. nih.gov

Following the formation of the iodinated difluorooxane intermediate, the final conversion to this compound would involve standard synthetic operations, such as nucleophilic substitution of the iodide followed by reduction of an ester or carboxylic acid group at the C2 position.

Table 1: Key Transformation in a Plausible Synthesis

Reaction StepTypical ReagentsKey Mechanistic FeatureIntermediate
Electrophilic IodocyclizationIodine (I₂), N-Iodosuccinimide (NIS)Fluorine-directed 6-endo-tet regioselectivityCyclic Iodonium Ion
Reduction to AlcoholLithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)Nucleophilic hydride attack on a carbonyl groupTetrahedral alkoxide

Understanding the Stereoelectronic Effects of Fluorine on the Oxane Ring

The two fluorine atoms at the C5 position of the oxane ring exert profound stereoelectronic effects that dictate the molecule's conformation and reactivity. These effects arise from a combination of fluorine's high electronegativity (inductive effects) and the ability of its orbitals to participate in hyperconjugative interactions.

Inductive and Hyperconjugative Effects: The primary influence of the gem-difluoro group is a strong electron-withdrawing inductive effect (–I effect) through the sigma bonds. This effect lowers the energy of adjacent anti-bonding orbitals (σ*), particularly the σC-F orbital, making them more accessible for hyperconjugative interactions. bris.ac.uk In the case of the 5,5-difluorooxane ring, stabilizing interactions can occur between filled bonding orbitals (e.g., σC-H or σC-C) and the low-lying σC-F orbitals. These interactions are highly dependent on the dihedral angle between the orbitals and thus strongly influence the conformational preference of the ring.

This phenomenon is analogous to the well-known gauche effect observed in 1,2-difluoroethane, where the gauche conformation is favored due to stabilizing σC-H → σ*C-F hyperconjugation. bris.ac.ukresearchgate.net In the difluorooxane ring, these interactions help to lock the ring into a specific chair conformation, minimizing repulsion and maximizing orbital overlap.

Influence on the Anomeric Effect: The anomeric effect, a cornerstone of carbohydrate chemistry, describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric (C2) position of an oxane ring. This is explained by a stabilizing hyperconjugative interaction between an oxygen lone pair (nO) and the axial σ*C-X orbital. Research has shown that a CF₂ group can effectively mimic the stereoelectronic properties of an ether oxygen. researchgate.net In studies of carbadisaccharides, replacing a glycosidic oxygen with a CF₂ group was shown to restore the exo-anomeric effect. researchgate.net This suggests that the C5-CF₂ group in this compound significantly influences the electronic environment around the ring oxygen, which in turn modulates the anomeric stabilization of substituents at the C2 position.

Table 2: Summary of Stereoelectronic Effects of the C5-gem-Difluoro Group

EffectDescriptionConsequence for the Oxane Ring
Inductive EffectStrong withdrawal of electron density by the highly electronegative fluorine atoms.Lowers the energy of σC-F orbitals; reduces basicity of the ring oxygen.
Hyperconjugation (Gauche Effect)Stabilizing interaction between filled σ orbitals (e.g., σC-H) and the empty σC-F anti-bonding orbital. bris.ac.ukDictates and stabilizes a specific chair conformation; influences bond lengths and angles.
Anomeric Effect ModulationThe CF₂ group electronically mimics an oxygen atom, influencing orbital interactions across the ring. researchgate.netAlters the magnitude of the anomeric effect for substituents at the C2 position.
Conformational RigidityThe gem-difluoro group acts as a rigid isostere of a methylene (B1212753) group, restricting conformational flexibility. nih.govEnforces a more defined three-dimensional structure compared to non-fluorinated oxane.

Characterization of Reactive Intermediates and Transition States

The direct experimental characterization of fleeting reactive intermediates and transition states in the chemistry of this compound is challenging. However, their structures and properties can be inferred from mechanistic principles and supported by computational chemistry.

Cationic Intermediates: In the proposed electrophilic cyclization to form the difluorinated oxane ring, a key intermediate is the iodonium ion. jst.go.jp The subsequent ring-opening by the intramolecular hydroxyl group proceeds through a transition state where the regiochemical outcome is dictated by the electronic influence of the fluorine atoms. The transition state leading to the 6-endo product is favored because it avoids placing a partial positive charge on the carbon adjacent to the electron-deficient CF₂ group. The fluorine atoms stabilize the developing positive charge at the alternative position, thereby directing the reaction pathway. nih.gov

Radical Intermediates: Alternative synthetic routes, such as those involving radical cyclizations, would generate radical intermediates. researchgate.net The stereoelectronics of fluorine also play a critical role here. Computational studies and experimental evidence show that, unlike the planar methyl radical, difluoromethyl radicals adopt a pyramidal geometry. rsc.org This specific geometry would influence the stereochemical outcome of any subsequent bond-forming reactions. The fluorine atoms stabilize the radical through negative hyperconjugation (donation from a fluorine lone pair into the singly occupied molecular orbital).

Role of Computational Chemistry: Given the difficulty in directly observing these species, computational methods, particularly Density Functional Theory (DFT), are indispensable tools. chemistryviews.orgnih.gov DFT calculations can be used to model the structures and relative energies of intermediates and transition states, providing critical mechanistic insights. For example, computations can map the potential energy surface of a reaction, identify the lowest energy pathway, and visualize the geometry of the transition state, confirming the orbital interactions responsible for the observed reactivity and selectivity. chemistryviews.org

Table 3: Potential Reactive Species and Characterization Methods

Reactive SpeciesOriginating Reaction TypeKey Structural FeaturePrimary Characterization Method
Cationic Intermediate (e.g., Iodonium ion)Electrophilic Addition/Cyclization jst.go.jpThree-membered ring with positive chargeInference from product analysis; Computational modeling (DFT)
Radical IntermediateRadical Cyclization researchgate.netPyramidal geometry at the radical center rsc.orgTrapping experiments; EPR spectroscopy; Computational modeling (DFT)
Transition StateAll reactionsHigh-energy, transient geometryComputational modeling (DFT, Ab initio) nih.gov

Computational Chemistry Approaches to 5,5 Difluorooxan 2 Yl Methanol and Analogs

Electronic Structure, Bonding, and Conformational Analysis

The introduction of fluorine atoms into the oxane ring significantly influences the molecule's electronic distribution, bond characteristics, and conformational preferences. researchgate.net Density Functional Theory (DFT) is a commonly employed method to investigate these properties. researchgate.netnih.gov For instance, DFT calculations can reveal the impact of gem-difluorination on the electron density of the pyran ring, affecting bond lengths, bond angles, and torsional angles.

The conformational landscape of 1,3-dioxane (B1201747) derivatives, which share structural similarities with oxanes, has been studied using DFT and second-order perturbation theory. researchgate.netresearchgate.net These studies show that the conformational equilibrium can be sensitive to the solvent environment. For example, in a study of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, the chair conformer with an equatorial hydroxymethyl group is predominant in benzene (B151609) and DMSO, while the axial conformer is favored in the gas phase and in chloroform (B151607) and water. researchgate.net The presence of fluorine atoms, with their high electronegativity, introduces gauche effects that can stabilize conformations that might be considered "non-natural" in their non-fluorinated counterparts through hyperconjugation. mdpi.com

Natural Bonding Orbital (NBO) analysis is another powerful computational tool that provides insights into hyperconjugative interactions, such as those involving C-F antibonding orbitals, which play a crucial role in determining the conformational preferences of fluorinated pyrans. researchgate.net These computational approaches have corroborated experimental findings, confirming, for example, the preference of talose analogues to adopt a ⁴C₁-like conformation. researchgate.net

Table 1: Representative Computational Methods and Their Applications in Studying (5,5-Difluorooxan-2-yl)methanol and Analogs

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Geometry optimization, electronic structure, conformational analysisProvides information on stable conformers, bond lengths, angles, and the influence of substituents on the pyran ring. researchgate.netnih.gov
Møller–Plesset perturbation theory (MP2)High-accuracy energy calculations, conformational analysisOffers a more refined calculation of conformational energies, complementing DFT results. rsc.org
Natural Bonding Orbital (NBO) AnalysisAnalysis of hyperconjugative interactionsElucidates the role of orbital interactions, such as the gauche effect, in determining conformational stability. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular interactionsIdentifies and characterizes hydrogen bonds and other non-covalent interactions within the molecule. nih.govacs.orgacs.org

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are instrumental in predicting and understanding the reaction pathways of fluorinated organic molecules. nih.govrsc.org Methods like the Artificial Force Induced Reaction (AFIR) can be used to explore potential reaction routes and identify transition states, providing a comprehensive view of the reaction landscape. nih.govhokudai.ac.jp

For instance, DFT calculations have been successfully employed to elucidate the mechanisms of acid-catalyzed reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds. mdpi.com These calculations helped explain why different products are formed under varying reaction conditions by comparing the thermodynamics of different reaction pathways. mdpi.com By calculating the activation energies for different steps, such as ring-opening processes, researchers can predict the feasibility and selectivity of a given reaction. mdpi.com

The prediction of reactants for a target molecule is another area where quantum chemical calculations are making significant strides. chemrxiv.org By combining automated reaction path search methods with kinetic analysis, it is possible to enumerate potential reactant candidates, which can guide synthetic efforts. chemrxiv.org This computational retrosynthetic analysis can save considerable time and resources in the laboratory. nih.gov

Theoretical Spectroscopic Predictions and Validation

Computational chemistry provides a powerful means to predict spectroscopic properties, such as NMR and IR spectra, which can then be used to validate experimentally obtained data and aid in structural elucidation. researchgate.net DFT and Hartree-Fock (HF) methods are commonly used for these predictions. researchgate.net

For example, the vibrational frequencies of a molecule can be calculated and compared with experimental FT-IR spectra to assign specific vibrational modes to observed absorption bands. researchgate.net Similarly, ¹⁹F NMR spectroscopy, a key technique for characterizing fluorinated compounds, can be complemented by theoretical calculations to understand the chemical shifts and coupling constants in terms of the molecule's electronic structure and conformation. researchgate.net The ability to accurately predict these spectra is invaluable for confirming the identity and purity of synthesized compounds.

Molecular Modeling of Interactions (e.g., with Catalytic Species)

Understanding how this compound and its analogs interact with other molecules, such as catalysts or biological macromolecules, is crucial for designing new applications. rsc.org Molecular docking and molecular dynamics simulations are the primary computational tools used for this purpose. mdpi.comnih.gov

Molecular docking studies can predict the preferred binding orientation and affinity of a ligand, such as a fluorinated carbohydrate mimic, to a protein's active site. mdpi.comnih.gov For example, docking studies have been used to understand how fluorinated glucose derivatives bind to hexokinase, providing insights into their potential as enzyme inhibitors. mdpi.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding. nih.gov

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed picture of the binding process and the conformational changes that may occur. These computational approaches are essential for the rational design of new catalysts for reactions involving fluorinated pyrans and for understanding the molecular basis of their biological activity. nih.gov

Advanced Spectroscopic Characterization of 5,5 Difluorooxan 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of (5,5-Difluorooxan-2-yl)methanol in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled. While specific experimental spectra for this compound are not widely published, the expected resonances and coupling patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the non-equivalent protons in the molecule. The protons on the oxane ring and the hydroxymethyl group would exhibit characteristic chemical shifts and coupling patterns. The protons on carbons adjacent to the electronegative oxygen and the gem-difluoro group will be shifted downfield.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon bearing the two fluorine atoms (C5) is expected to show a characteristic triplet due to one-bond coupling with the two fluorine nuclei. The other carbons will appear as singlets, with their chemical shifts influenced by their proximity to the oxygen and fluorine atoms. sci-hub.se

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms at the C5 position. This signal may exhibit complex multiplicity due to coupling with the adjacent protons on C4 and C6. mdpi.combldpharm.com

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Interactions
¹HCH₂OH~3.5-3.8MultipletH-C2, OH
¹HH2~3.6-3.9MultipletCH₂OH, H3
¹HH3~1.8-2.2MultipletH2, H4
¹HH4~2.0-2.4MultipletH3, ¹⁹F
¹HH6~3.8-4.2MultipletH2, ¹⁹F
¹³CCH₂OH~60-65Singlet-
¹³CC2~75-80Singlet-
¹³CC3~30-35Singlet-
¹³CC4~35-40Triplet (due to ²JCF)¹⁹F
¹³CC5~120-125Triplet (due to ¹JCF)¹⁹F
¹³CC6~65-70Triplet (due to ²JCF)¹⁹F
¹⁹FCF₂~ -90 to -110MultipletH4, H6

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the ring and methylene (B1212753) protons would appear just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1050-1200 cm⁻¹ range. Crucially, strong absorption bands corresponding to the C-F stretching vibrations would be present, typically in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically a weak Raman scatterer, the C-H and C-C bond vibrations of the pyran ring should produce distinct signals. The symmetric C-F stretching vibration is also expected to be Raman active. nih.govnumberanalytics.com

Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch3200-3600Strong, BroadWeak
C-H Stretch2850-3000MediumStrong
C-O Stretch (Alcohol, Ether)1050-1200StrongMedium
C-F Stretch1000-1100StrongMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀F₂O₂), the exact monoisotopic mass is 152.06488 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the molecular formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. Under ESI-MS, the compound would likely be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. The fragmentation pattern provides further structural evidence. Expected fragmentation pathways include the loss of a water molecule (H₂O) from the protonated species, loss of the hydroxymethyl group (-CH₂OH), or cleavage of the oxane ring.

Predicted Mass Spectrometry Data for this compound

Adduct/FragmentFormulaPredicted m/z
[M]⁺C₆H₁₀F₂O₂⁺152.06
[M+H]⁺C₆H₁₁F₂O₂⁺153.07
[M+Na]⁺C₆H₁₀F₂NaO₂⁺175.05
[M+H-H₂O]⁺C₆H₉F₂O⁺135.06

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives/analogs)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com While a crystal structure for this compound itself is not publicly available, analysis of a suitable crystalline derivative or analog would offer invaluable structural information.

Should a crystalline derivative be obtained, X-ray diffraction analysis would reveal the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat). It would unambiguously establish the stereochemical relationship between the substituents on the ring. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the packing of molecules in the crystal lattice. This information is critical for understanding the solid-state properties of the material and for rationalizing its physical characteristics.

Synthetic Utility of 5,5 Difluorooxan 2 Yl Methanol Derivatives in Organic Synthesis

Role as Versatile Building Blocks for Fluorinated Molecules

(5,5-Difluorooxan-2-yl)methanol serves as a valuable scaffold for the synthesis of a diverse array of fluorinated molecules. The presence of the gem-difluoro group at the 5-position of the oxane ring significantly influences the electronic properties of the molecule, enhancing its stability and modulating the reactivity of adjacent functional groups. The primary alcohol at the 2-position provides a convenient handle for a wide range of chemical transformations.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a variety of subsequent reactions such as Wittig olefinations, reductive aminations, and amide bond formations. Furthermore, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities. It can also participate in etherification and esterification reactions, allowing for the straightforward attachment of this fluorinated motif to other molecular fragments.

The versatility of this building block is highlighted by the potential to generate a library of derivatives with tailored properties. The strategic manipulation of the hydroxyl group allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Table 1: Potential Derivatizations of this compound

Starting MaterialReagents and ConditionsProductPotential Applications
This compoundPCC, CH₂Cl₂5,5-Difluorooxan-2-carbaldehydeAldol reactions, Wittig reactions
This compoundJones reagent5,5-Difluorooxan-2-carboxylic acidAmide coupling, esterification
This compoundTsCl, pyridine(5,5-Difluorooxan-2-yl)methyl 4-toluenesulfonateNucleophilic substitution
This compoundNaH, R-X2-(Alkoxymethyl)-5,5-difluorooxaneSynthesis of ethers
This compoundRCOCl, pyridine(5,5-Difluorooxan-2-yl)methyl esterSynthesis of esters

Integration into Complex Synthetic Targets and Architectures

The unique combination of a conformationally restricted tetrahydropyran (B127337) ring and a polar gem-difluoromethylene group makes this compound derivatives attractive for incorporation into complex molecular architectures, particularly in the field of medicinal chemistry. The THP ring is a common motif in many biologically active natural products and approved drugs, often serving as a bioisostere for a cyclohexane (B81311) ring but with improved solubility and metabolic properties.

The gem-difluoro group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, while also influencing the conformation of the pyran ring through stereoelectronic effects. This can lead to enhanced binding affinity and selectivity for biological targets. The derivatives of this compound can be strategically integrated into larger molecules through various coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, after appropriate functionalization of the primary alcohol.

While specific examples of the integration of this compound into complex molecules are not extensively reported in the literature, the known reactivity of the tetrahydropyran scaffold and the predictable transformations of the hydroxymethyl group suggest its significant potential in this area.

Exploration in Material Science Precursors

The introduction of fluorine into polymers and other materials can lead to significant improvements in their thermal stability, chemical resistance, and optical properties. Fluorinated heterocyclic compounds are of growing interest as monomers or precursors for advanced materials.

Derivatives of this compound, particularly those with polymerizable functional groups, hold promise as precursors for novel fluorinated polymers. For instance, conversion of the hydroxyl group to an acrylate (B77674) or methacrylate (B99206) moiety would yield a monomer that could be polymerized to afford a polyacrylate with pendant difluorinated tetrahydropyran units. Such polymers may exhibit interesting properties, including low surface energy, hydrophobicity, and enhanced thermal stability.

Furthermore, the difluorinated oxane ring could be incorporated into the backbone of polymers through ring-opening polymerization of appropriate precursors derived from this compound. These materials could find applications in areas such as specialty coatings, low-dielectric constant materials for microelectronics, and advanced optical fibers. While this remains a largely unexplored area of research, the fundamental properties of fluorinated organic compounds suggest that materials derived from this building block could offer unique and valuable characteristics.

Future Research Directions in 5,5 Difluorooxan 2 Yl Methanol Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of fluorinated heterocycles like (5,5-Difluorooxan-2-yl)methanol often presents significant challenges. researchgate.net Current research endeavors are focused on developing more practical and efficient synthetic routes to this and related compounds.

A key area of future research will be the exploration of novel catalytic systems that can facilitate the construction of the difluorooxane ring with high stereocontrol and yield. rsc.org This includes the development of transition-metal catalysts, as well as organocatalysts, that can mediate the key ring-forming reactions under mild conditions. For instance, rhodium-catalyzed [3+2] cycloaddition reactions of gem-difluorinated cyclopropanes with olefins have shown promise for the synthesis of gem-difluorinated cyclopentanes and could be adapted for the synthesis of fluorinated oxanes. researchgate.net

Pathway TypeCatalyst/ReagentKey FeaturesPotential Advantages
Catalytic CycloadditionRhodium complexesHigh regioselectivity and diastereoselectivity in forming fluorinated rings. researchgate.netEfficient construction of the core difluorooxane structure.
One-Pot SynthesisVarious, including solvent optimizationCombines multiple reaction steps into a single operation. organic-chemistry.orgReduced waste, time, and cost.
Asymmetric SynthesisChiral catalysts/auxiliariesStereocontrolled synthesis of specific enantiomers. rsc.orgAccess to enantiomerically pure building blocks for pharmaceuticals.

Expanding the Scope of Chemical Transformations and Derivatizations

The hydroxyl group of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. acs.org Future research will undoubtedly focus on expanding the repertoire of these transformations to access novel and functionally complex molecules.

Key areas of exploration will include:

Functionalization of the Hydroxyl Group: Developing new methods for etherification, esterification, and the introduction of other functional groups at the primary alcohol position will be essential. This will enable the synthesis of derivatives with tailored physical, chemical, and biological properties. acs.org

Modifications of the Oxane Ring: Investigating reactions that modify the oxane ring itself, such as ring-opening reactions or substitutions at other positions, could lead to the discovery of new scaffolds with unique properties.

Cross-Coupling Reactions: The use of this compound derivatives in transition-metal-catalyzed cross-coupling reactions will be a significant area of research. researchgate.net This will allow for the facile introduction of aryl, heteroaryl, and other complex substituents, greatly expanding the chemical space accessible from this building block. researchgate.netnih.gov

The development of these new transformations will be crucial for the synthesis of novel drug candidates, agrochemicals, and advanced materials. ucj.org.ua

Transformation TypeReagents/CatalystsPotential ProductsApplications
Etherification/EsterificationVarious electrophiles and coupling agentsEthers, esters, and other O-functionalized derivativesProdrugs, modified linkers in bioconjugation
Cross-Coupling ReactionsPalladium, Nickel, or Copper catalystsArylated, alkenylated, and alkynylated derivatives researchgate.netnih.govBioactive molecules, functional materials
Ring-Opening/RearrangementLewis or Brønsted acidsAcyclic fluorinated compoundsAccess to different molecular scaffolds

Advanced Computational Methodologies for Prediction and Design

Computational chemistry and machine learning are becoming increasingly indispensable tools in modern chemical research. researchgate.net In the context of this compound, these methods will play a crucial role in accelerating the discovery and development of new derivatives with desired properties.

Future research will leverage advanced computational techniques for:

Predicting Physicochemical Properties: Machine learning models can be trained to accurately predict properties such as lipophilicity (logP), solubility, and metabolic stability for virtual libraries of this compound derivatives. researchgate.netacs.orgnih.gov This allows for the in-silico screening of large numbers of compounds to identify those with the most promising profiles.

Conformational Analysis: Understanding the conformational preferences of the difluorooxane ring is critical for designing molecules that can bind effectively to biological targets. researchgate.net Computational methods, such as density functional theory (DFT) calculations, can provide detailed insights into the three-dimensional structure and flexibility of these molecules. nih.gov

Reaction-Mechanism Elucidation: Computational studies can be used to investigate the mechanisms of key synthetic reactions, helping to optimize reaction conditions and design more efficient catalysts.

Predicting Spectroscopic Data: Machine learning models are also being developed to predict spectroscopic data, such as 19F NMR chemical shifts, which can aid in the characterization of new compounds. researchgate.net

The integration of these computational approaches into the research workflow will enable a more rational and efficient design of novel molecules based on this compound.

Computational MethodApplicationKey Insights
Machine Learning (ML)Prediction of physicochemical properties (e.g., logP, solubility). researchgate.netacs.orgnih.govRapid screening of virtual libraries to prioritize synthetic targets.
Density Functional Theory (DFT)Conformational analysis and reaction mechanism studies. nih.govUnderstanding of molecular shape and reactivity.
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activity.Design of more potent and selective bioactive compounds.
19F NMR Chemical Shift PredictionAiding in the structural elucidation of fluorinated compounds. researchgate.netFaster and more accurate characterization of new molecules.

Sustainable and Catalytic Approaches in Organofluorine Chemistry

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. ucj.org.uamdpi.com Future research on this compound will increasingly emphasize the use of green and catalytic approaches.

Key trends in this area include:

Catalysis with Earth-Abundant Metals: While precious metals like palladium are often used in cross-coupling reactions, there is a growing interest in developing catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. beilstein-journals.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate reactive intermediates for a variety of chemical transformations, including C-H functionalization and cross-coupling reactions. nih.govresearchgate.net This approach avoids the need for harsh reagents and high temperatures.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on alumina (B75360) or carbon nanotubes, offers several advantages, including ease of separation and recyclability, which are key principles of green chemistry. ucj.org.uaucj.org.uarsc.org

Flow Chemistry: Performing reactions in continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. This technology is particularly well-suited for many catalytic reactions used in organofluorine chemistry.

By embracing these sustainable and catalytic strategies, the synthesis and derivatization of this compound can be made more efficient, economical, and environmentally responsible.

Q & A

Basic Research Questions

Q. How can the synthesis of (5,5-Difluorooxan-2-yl)methanol be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of oxane derivatives using reagents like sodium 2-chloro-2,2-difluoroacetate under controlled conditions. Optimization can be achieved by adjusting reaction parameters such as temperature (e.g., 70–100°C), solvent systems (e.g., DMF or methanol/water mixtures), and catalysts (e.g., cesium carbonate). Batch reactions or continuous flow systems may enhance scalability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR, is critical for identifying fluorine substitution patterns. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can confirm molecular weight and functional groups (e.g., hydroxyl). X-ray crystallography using programs like SHELX can resolve stereochemistry and crystal packing .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation in solvents (e.g., DMSO, methanol) and under varying temperatures. Hydroxyl group oxidation can be monitored via HPLC, with inert atmospheres (N2_2) recommended for long-term storage. Contamination risks (e.g., moisture) necessitate desiccants and sealed containers .

Q. What are the key structural features influencing its reactivity in organic reactions?

  • Methodological Answer : The difluorooxane ring introduces steric and electronic effects, while the hydroxymethyl group enables nucleophilic substitution or oxidation. Comparative studies with non-fluorinated analogs (e.g., oxan-2-ylmethanol) reveal enhanced electrophilicity due to fluorine’s electron-withdrawing nature .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of fluorination in synthesizing this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states during fluorination, highlighting the role of cesium carbonate in deprotonation and stabilizing intermediates. Kinetic studies (e.g., variable-temperature NMR) may reveal rate-determining steps, such as C–F bond formation .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map binding affinities to enzymes or receptors. Pharmacophore models may identify key interactions (e.g., hydrogen bonding with the hydroxyl group) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Meta-analyses of dose-response curves and assay conditions (e.g., cell lines, incubation times) can resolve discrepancies. For example, conflicting antimicrobial results may arise from variations in bacterial strain susceptibility or compound solubility in assay media .

Q. What challenges arise when scaling up laboratory synthesis to pilot-scale production?

  • Methodological Answer : Scaling introduces issues like heat transfer inefficiencies and byproduct accumulation. Process analytical technology (PAT) tools, such as in-line IR monitoring, enable real-time adjustments. Solvent recycling and waste management (e.g., handling fluorinated byproducts) require environmental safety protocols .

Q. How does this compound compare to structurally similar fluorinated alcohols in medicinal chemistry?

  • Methodological Answer : Comparative studies using structure-activity relationship (SAR) models show that the difluorooxane ring improves metabolic stability compared to mono-fluorinated analogs. Bioisosteric replacement studies (e.g., replacing phenyl with oxane) can optimize pharmacokinetic properties .

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